molecular formula C28H27N3O2S B2602053 N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-42-5

N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2602053
CAS No.: 1115433-42-5
M. Wt: 469.6
InChI Key: VBYLJDFAIPKYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H27N3O2S and its molecular weight is 469.6. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Heterocycle Synthesis

The chemical reactivity of similar quinazolinone derivatives towards electrophilic and nucleophilic reagents has been extensively studied, leading to the synthesis of various heterocyclic compounds. These compounds demonstrate significant potential as anticancer agents due to their selective activity. The reactivity of these derivatives can be utilized in the development of novel heterocyclic compounds with potential therapeutic applications (Abdel-Rahman, 2006).

Antitumor Activity

Quinazolinone derivatives have shown to inhibit tumor-associated carbonic anhydrase isoforms selectively. This inhibition is crucial for developing targeted cancer therapies, as these isoforms are overexpressed in various cancer types, making them attractive targets for anticancer drugs. Among the derivatives studied, specific compounds exhibited potent inhibitory activity, underscoring the potential of quinazolinone derivatives in cancer therapy (Bozdağ et al., 2017).

Synthesis of Luotonin A Derivatives

The palladium-catalyzed synthesis of luotonin A and its derivatives through sequential cyanation/N-addition/N-arylation has been reported. This methodology facilitates the efficient construction of isoindolo[1,2-b]quinazolin-10(12H)-ones, demonstrating the versatility of quinazolinone derivatives in synthetic organic chemistry (Ju, Liu, & Li, 2009).

Water-Soluble Analogues for Antitumor Agents

The quest for more water-soluble analogues of quinazolin-4-one-based antitumor agents like CB30865 has led to the synthesis of derivatives with increased aqueous solubility and enhanced cytotoxicity. These compounds retain unique biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, highlighting their potential for in vivo evaluation and therapeutic application (Bavetsias et al., 2002).

Antibacterial and Antifungal Activities

Quinazolinone derivatives have also been explored for their antibacterial and antifungal properties. Certain compounds demonstrated high activity against both bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents. This broad spectrum of activity further underscores the versatility of quinazolinone derivatives in medicinal chemistry (Mohamed et al., 2010).

Properties

IUPAC Name

4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c1-4-20-9-11-22(12-10-20)18-34-28-30-25-8-6-5-7-24(25)27(33)31(28)17-21-13-15-23(16-14-21)26(32)29-19(2)3/h4-16,19H,1,17-18H2,2-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYLJDFAIPKYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.